tert-Butyl 4-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
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Overview
Description
N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine is a compound that features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate to form N-Boc-4-piperidinemethanol . This intermediate can then be reacted with pyrimidin-2-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Industry: The compound can be used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Boc-protected piperidine derivatives and pyrimidine-containing molecules. Examples include N-Boc-4-piperidinemethanol and various pyrimidine-based drugs.
Uniqueness
N-[(1-Boc-4-piperidyl)methyl]pyrimidin-2-amine is unique due to its combination of a Boc-protected piperidine ring and a pyrimidine moiety
Properties
Molecular Formula |
C15H24N4O2 |
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Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-12(6-10-19)11-18-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3,(H,16,17,18) |
InChI Key |
BFJLJDWOGFLIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=CC=N2 |
Origin of Product |
United States |
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